

Citiolone: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Citiolone**

Cat. No.: **B1669099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, a derivative of the amino acid homocysteine, is a compound with established applications in liver therapy and potential neuroprotective properties.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and a detailed protocol for the synthesis of **Citiolone**. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Citiolone, systematically named N-(2-oxothiolan-3-yl)acetamide, is characterized by a five-membered thiolactone ring with an acetamido group at the third position.[2] The presence of this heterocyclic structure is central to its chemical reactivity and biological activity.

The key physicochemical properties of **Citiolone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	N-(2-oxothiolan-3-yl)acetamide	[2]
CAS Number	1195-16-0	[2] [3]
Molecular Formula	C ₆ H ₉ NO ₂ S	
Molecular Weight	159.21 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	109-111 °C	
Solubility	Soluble in water and DMSO	
InChI Key	NRFJZTXWLKPZAV-UHFFFAOYSA-N	

Chemical Synthesis of Citiolone

A reliable and efficient single-step synthesis of **Citiolone** has been reported, proceeding via the acylation of D,L-homocysteine thiolactone hydrochloride. This method provides a high yield of the target compound.

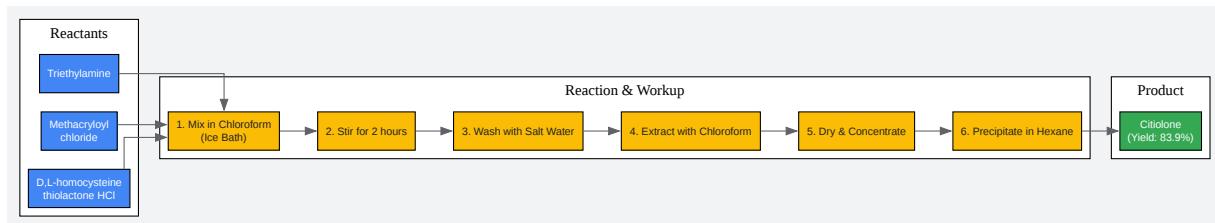
Experimental Protocol

Materials:

- D,L-homocysteine thiolactone hydrochloride
- Methacryloyl chloride
- Triethylamine
- Chloroform
- Hexane
- Sodium sulfate

- Salt water (saturated aqueous NaCl solution)

Procedure:

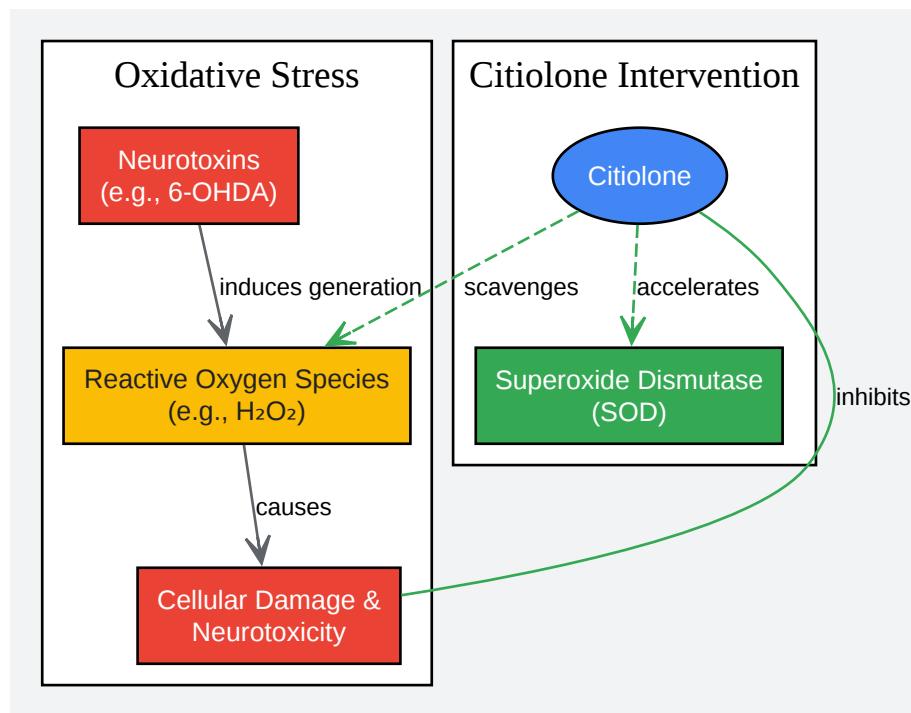

- Suspend D,L-homocysteine thiolactone hydrochloride (6.14 g, 0.04 mol) in 150 mL of chloroform in a flask equipped with a magnetic stirrer and place it in an ice bath.
- To this suspension, add methacryloyl chloride (5.02 g, 0.048 mol).
- Add triethylamine (9.70 g, 0.096 mol) dropwise to the mixture over a period of 20 minutes. The suspension will gradually transform into a reddish solution.
- Continue stirring the solution in the ice bath for 2 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture twice with 60 mL of salt water.
- Extract the aqueous layer twice with 60 mL of chloroform.
- Combine the organic phases and dry over anhydrous sodium sulfate, followed by filtration.
- Concentrate the filtrate to a volume of approximately 50 mL.
- Slowly add the concentrated solution to 100 mL of hexane to precipitate the product.
- Filter the resulting powder, and dry it under vacuum for 2 hours to obtain the final product.

Yield: 83.9%

Characterization Data:

- ^1H NMR (300MHz, CDCl_3): δ 6.37-6.17 (m, 1H), 5.78 (s, 1H), 5.41 (t, $J=1.4\text{Hz}$, 1H), 4.54 (ddd, $J=12.7, 6.8, 5.7\text{Hz}$, 1H), 3.40 (td, $J=11.8, 5.1\text{Hz}$, 1H), 3.28 (ddd, $J=11.4, 7.0, 1.3\text{Hz}$, 1H), 3.09-2.94 (m, 1H), 1.99 (s, 2H), 1.80-2.05 (m, 2H).
- ^{13}C NMR (101MHz, Chloroform-d): δ 205.78, 168.59, 139.06, 120.78, 59.41, 31.59, 27.53, 18.50.

Synthesis Workflow Diagram


[Click to download full resolution via product page](#)

Caption: Workflow for the single-step synthesis of **Citiolone**.

Mechanism of Action: Antioxidant Properties

Citiolone exhibits notable antioxidant and neuroprotective effects. It functions as a free radical scavenger and enhances the activity of superoxide dismutase (SOD). Its mechanism involves counteracting oxidative stress, a key factor in various pathologies. For instance, in models of neurodegeneration, **Citiolone** has been shown to block the generation of hydrogen peroxide (H_2O_2) induced by neurotoxins like 6-hydroxydopamine (6-OHDA).

Diagram of Antioxidant Action

[Click to download full resolution via product page](#)

Caption: **Citiolone**'s role in mitigating oxidative stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citiolone - Wikipedia [en.wikipedia.org]
- 2. Citiolone | C₆H₉NO₂S | CID 14520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Citiolone: A Comprehensive Technical Guide on its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669099#chemical-structure-and-synthesis-of-citiolone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com